1-(4-CHLOROPHENYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE
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Overview
Description
1-(4-CHLOROPHENYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a furan-2-yl group attached to a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the amide bond. The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The hydroxypropyl chain with the furan-2-yl group can be synthesized separately through a series of reactions, including the formation of a Grignard reagent from furan-2-yl bromide and subsequent reaction with an epoxide to introduce the hydroxypropyl group. Finally, the two fragments can be coupled together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LAH, NaBH4
Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving amide bonds and aromatic interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the 4-chlorophenyl group suggests potential interactions with aromatic binding sites, while the hydroxypropyl and furan-2-yl groups may contribute to hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROPHENYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE include:
1-(4-chlorophenyl)-N-(3-hydroxypropyl)cyclopentanecarboxamide: Lacks the furan-2-yl group, which may affect its binding properties and reactivity.
1-(4-chlorophenyl)-N-(3-(furan-2-yl)propyl)cyclopentanecarboxamide: Lacks the hydroxy group, which may influence its solubility and hydrogen bonding interactions.
1-(4-methylphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopentanecarboxamide: Substitution of the chlorine atom with a methyl group, which may alter its electronic properties and reactivity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c20-15-7-5-14(6-8-15)19(10-1-2-11-19)18(23)21-12-9-16(22)17-4-3-13-24-17/h3-8,13,16,22H,1-2,9-12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYCRZVXVXVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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